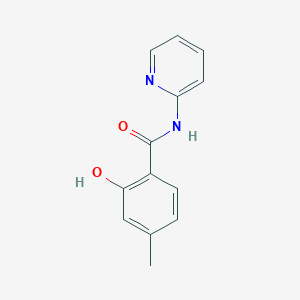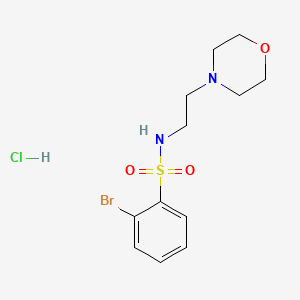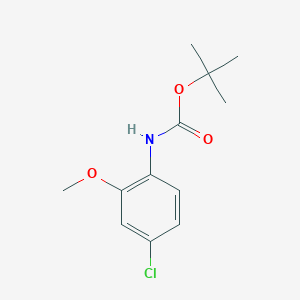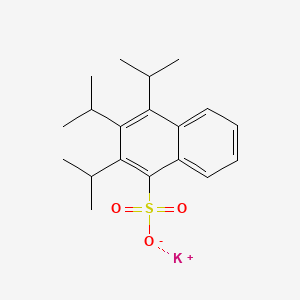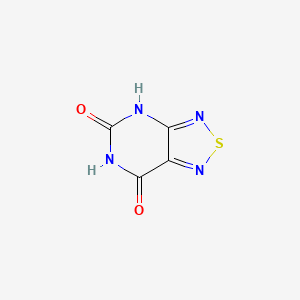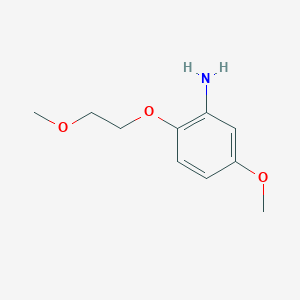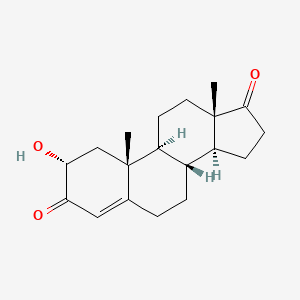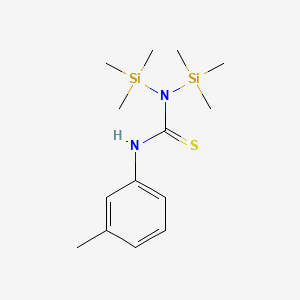
4'-Isopropyl-3-methyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Isopropyl-3-methyl-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of isopropyl and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-3-methyl-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide (such as isopropyl chloride) and a methyl-substituted biphenyl as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods: Industrial production of 4’-Isopropyl-3-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4’-Isopropyl-3-methyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a metal catalyst (such as palladium on carbon) can convert the compound into its corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Nitro-biphenyls, halogenated biphenyls.
Scientific Research Applications
4’-Isopropyl-3-methyl-biphenyl finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 4’-Isopropyl-3-methyl-biphenyl involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as nucleophiles, reacting with electrophiles to form substituted products. The presence of isopropyl and methyl groups influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4’-Isopropyl-biphenyl: Similar structure but lacks the methyl group.
3-Methyl-biphenyl: Similar structure but lacks the isopropyl group.
Uniqueness: The combination of these substituents provides a distinct set of properties compared to other biphenyl derivatives .
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3 |
InChI Key |
MYHKTZZXEGHOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
